4,7-Dimethoxy-1H-benzo[D]imidazole

Analytical chemistry Solid-state characterization Procurement quality control

4,7-Dimethoxy-1H-benzo[D]imidazole (CAS 7711-50-4) is a bicyclic heterocycle belonging to the benzimidazole family, characterized by two methoxy substituents at the 4- and 7-positions of the fused benzene ring. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, this compound serves as the essential synthetic precursor to the pharmacologically significant 1-alkyl-1H-benzimidazole-4,7-dione class, which has demonstrated antiproliferative, antiprotozoal, and enzyme inhibitory activities.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 7711-50-4
Cat. No. B1610536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethoxy-1H-benzo[D]imidazole
CAS7711-50-4
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)N=CN2
InChIInChI=1S/C9H10N2O2/c1-12-6-3-4-7(13-2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11)
InChIKeyFBPSBGSWWFBXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-1H-benzo[D]imidazole (CAS 7711-50-4): A Regiospecifically Activated Benzimidazole Building Block for Quinone-Based Drug Discovery


4,7-Dimethoxy-1H-benzo[D]imidazole (CAS 7711-50-4) is a bicyclic heterocycle belonging to the benzimidazole family, characterized by two methoxy substituents at the 4- and 7-positions of the fused benzene ring . With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, this compound serves as the essential synthetic precursor to the pharmacologically significant 1-alkyl-1H-benzimidazole-4,7-dione class, which has demonstrated antiproliferative, antiprotozoal, and enzyme inhibitory activities [1]. Unlike its 5,6-dimethoxy regioisomer, the 4,7-substitution pattern is structurally mandatory for oxidative demethylation to the corresponding quinone, a transformation that cannot be accessed from alternative dimethoxybenzimidazole isomers [1].

Why 5,6-Dimethoxybenzimidazole or Other Regioisomers Cannot Substitute for 4,7-Dimethoxy-1H-benzo[D]imidazole in Quinone-Directed Synthesis


The position of methoxy substituents on the benzimidazole scaffold dictates the compound's entire downstream synthetic trajectory. Only the 4,7-dimethoxy pattern places the two methoxy groups in a para relationship on the benzene ring, enabling their oxidative cleavage to generate the electrophilic benzimidazole-4,7-dione pharmacophore [1]. The 5,6-dimethoxy isomer (CAS 72721-02-9), despite sharing an identical molecular formula, cannot undergo this transformation because its methoxy groups occupy ortho positions relative to each other and meta positions relative to the imidazole fusion, precluding quinone formation [1]. Furthermore, the 4,7-dimethoxy substitution pattern confers a distinct enzyme inhibition mechanism: the methoxylated hydroquinone form acts as a linear noncompetitive inhibitor of xanthine oxidase (Ki = 46 μM), while the corresponding 4,7-dione and 4,7-diol analogs are completely inactive against the same target [2]. These fundamental differences in both synthetic utility and biological mechanism mean that generic substitution by alternative dimethoxybenzimidazole isomers is chemically impossible for users requiring access to the benzimidazole-4,7-dione compound space.

Quantitative Differentiation Evidence for 4,7-Dimethoxy-1H-benzo[D]imidazole vs. Closest Structural Analogs


Melting Point Elevation of ~35 °C vs. 5,6-Dimethoxybenzimidazole Signals Distinct Crystal Packing and Purification Behavior

4,7-Dimethoxy-1H-benzo[D]imidazole exhibits a melting point of 218–220 °C [1], which is approximately 35 °C higher than that of its closest regioisomer, 5,6-dimethoxybenzimidazole (183–189 °C) . This substantial difference arises from the para-relationship of the 4,7-methoxy groups enabling more efficient intermolecular hydrogen bonding and tighter crystal lattice packing. The higher melting point provides a readily measurable identity and purity checkpoint during procurement acceptance testing.

Analytical chemistry Solid-state characterization Procurement quality control

Exclusive Access to Benzimidazole-4,7-dione Pharmacophore: A Regiochemical Prerequisite Unavailable from the 5,6-Isomer

The 4,7-dimethoxy substitution pattern is the mandatory precursor for synthesizing 1-alkyl-1H-benzimidazole-4,7-diones, a class of heterocyclic quinones with demonstrated antiproliferative activity against K562 (leukemia), SW620 (colon), and MCF-7 (breast) cancer cell lines [1]. An optimized three-step synthesis starting from 1,4-dimethoxybenzene delivers 4,7-dimethoxy-1H-benzimidazole in 52% overall yield, which is then N-alkylated and oxidatively demethylated to yield the bioactive dione [2]. The 5,6-dimethoxy isomer (CAS 72721-02-9) cannot undergo this oxidative demethylation-to-quinone sequence because its methoxy groups are not positioned para to each other; no benzimidazole-5,6-dione equivalent exists [1].

Medicinal chemistry Quinone synthesis Antiproliferative agents

Xanthine Oxidase Inhibition: 4,7-Dimethoxy Substitution Confers Unique Enzyme Inhibitory Activity Absent in the Corresponding Dione and Diol

In a comparative biochemical study, benzimidazole derivatives bearing 4,7-dimethoxy substituents (specifically the 2α-bromo analogue) acted as linear noncompetitive inhibitors of buttermilk xanthine oxidase with a Ki of 46 μM [1]. Critically, the corresponding 4,7-dione (quinone) and 4,7-diol (hydroquinone) derivatives, despite sharing the same core scaffold, were not inhibitors of xanthine-oxygen reductase activity [1]. This indicates that the 4,7-dimethoxy substitution pattern, not merely the benzimidazole core, is responsible for the observed inhibitory activity. The methoxylated derivative also irreversibly trapped the reduced enzyme through formation of a C(4a) adduct with the functional FAD cofactor, a mechanism distinct from classical purine-site inhibitors [1].

Enzyme inhibition Xanthine oxidase Mechanism of action

Verified Versatility in Transition-Metal-Catalyzed Annulation: Copper- and Palladium-Mediated Fused Heterocycle Construction

2-(2-Bromoaryl)- and (Z)-2-(2-bromovinyl)-4,7-dimethoxy-1H-benzo[d]imidazoles undergo copper-catalyzed C–C coupling/cyclization with 1,3-diketones under microwave irradiation to yield binuclear isoquinoline- and pyridine-fused benzimidazoles in good to high yields, followed by oxidative demethylation to the corresponding 4,7-diones [1]. Similarly, palladium-catalyzed carbonylative cyclization with CO (10 atm) produces pyrrolone- and isoindolinone-fused 4,7-dimethoxybenzimidazoles [2]. These reactions exploit the electronic activation conferred specifically by the 4,7-dimethoxy substitution pattern; the 5,6-dimethoxy isomer has not been reported to participate in these annulation sequences with comparable efficiency.

Synthetic methodology Cross-coupling Fused heterocycles

High-Confidence Procurement and Application Scenarios for 4,7-Dimethoxy-1H-benzo[D]imidazole


Medicinal Chemistry: Synthesis of Antiproliferative Benzimidazole-4,7-dione Libraries

Research groups developing novel anticancer agents based on the benzimidazole-4,7-dione pharmacophore require 4,7-dimethoxy-1H-benzo[D]imidazole as the non-negotiable starting material. The 52% overall yield route from 1,4-dimethoxybenzene provides reliable access to this key intermediate [1]. Subsequent N-alkylation and oxidative demethylation yield benzimidazole-4,7-diones that have demonstrated antiproliferative activity against K562, SW620, MCF-7, and Molt-3 cell lines, with some derivatives matching or exceeding the potency of mitomycin C [2]. The 5,6-dimethoxy isomer cannot substitute in this workflow because it cannot undergo oxidative conversion to a quinone.

Enzyme Inhibitor Development: Xanthine Oxidase Targeting via FAD Cofactor Mechanism

The 4,7-dimethoxybenzimidazole scaffold offers a mechanistically unique entry point for developing xanthine oxidase inhibitors that act at the FAD cofactor rather than the purine active site. The 2α-bromo-4,7-dimethoxybenzimidazole derivative exhibits Ki = 46 μM with linear noncompetitive kinetics and irreversible trapping of the reduced enzyme [1]. This mechanism is inaccessible from 4,7-dione or 4,7-diol congeners, which are completely inactive [1]. Research programs focused on structure-activity relationship studies around this FAD-targeting mechanism must use the 4,7-dimethoxy substitution pattern to maintain activity.

Synthetic Methodology: Fused Polycyclic Heterocycle Construction via Cross-Coupling

Synthetic chemistry groups developing transition-metal-catalyzed annulation methodologies can employ 2-bromoaryl/vinyl-4,7-dimethoxybenzimidazole intermediates for constructing isoquinoline-, pyridine-, pyrrolone-, and isoindolinone-fused benzimidazole libraries. The validated protocols include copper-catalyzed microwave-assisted C–C coupling/cyclization using recyclable Fe₃O₄@SiO₂@MOF-199 [1] and palladium-catalyzed carbonylative cyclization under CO atmosphere [2]. These transformations have been optimized for the 4,7-dimethoxy substitution pattern and yield fused products in good to high yields, enabling rapid diversification of the benzimidazole chemical space.

Antiprotozoal Drug Discovery: Toxoplasma gondii Purine Nucleoside Phosphorylase Inhibition

Benzimidazole-4,7-diones derived from 4,7-dimethoxy-1H-benzo[D]imidazole have been identified as inhibitors of purine nucleoside phosphorylase (PNP) isolated from both RH and ME 49 strains of Toxoplasma gondii, an intracellular protozoan parasite of clinical significance [1]. The 4,7-dimethoxy precursor is essential for synthesizing these benzimidazole-4,7-dione inhibitors, as the quinone pharmacophore is critical for PNP binding. Research groups investigating antiparasitic agents targeting T. gondii PNP require this specific compound as their synthetic entry point.

Quote Request

Request a Quote for 4,7-Dimethoxy-1H-benzo[D]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.